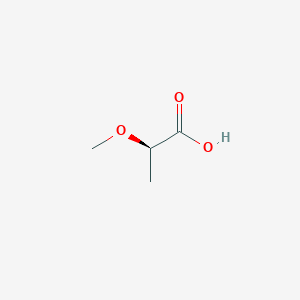

(R)-2-Methoxypropanoic Acid

Description

The exact mass of the compound (R)-2-Methoxypropanoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (R)-2-Methoxypropanoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-2-Methoxypropanoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2R)-2-methoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3/c1-3(7-2)4(5)6/h3H,1-2H3,(H,5,6)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICPWFHKNYYRBSZ-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

104.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23943-96-6 | |

| Record name | 2-Methoxypropanoic acid, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023943966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2R)-2-methoxypropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-METHOXYPROPANOIC ACID, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IG4DIB9V6I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-2-Methoxypropanoic Acid: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of (R)-2-Methoxypropanoic Acid, a valuable chiral building block in modern organic synthesis, particularly within the pharmaceutical industry. Designed for researchers, chemists, and drug development professionals, this document synthesizes core chemical data, field-proven synthetic and analytical methodologies, and insights into its strategic application.

Introduction: The Strategic Importance of (R)-2-Methoxypropanoic Acid

(R)-2-Methoxypropanoic acid, a chiral carboxylic acid, holds significant value as a versatile intermediate. Its structure, featuring a stereocenter at the C2 position adjacent to both a carboxylic acid and a methoxy group, makes it a desirable synthon for introducing chirality and specific functionalization into complex target molecules. The stereochemical purity of this reagent is paramount, as it directly dictates the enantiomeric integrity and, consequently, the efficacy and safety of the final active pharmaceutical ingredient (API).[1] Its utility is exemplified in the synthesis of complex chiral molecules where precise control of stereochemistry is a critical design element.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and analytical characteristics of (R)-2-Methoxypropanoic Acid is fundamental for its effective use and quality control.

Core Chemical Properties

The key identifying and physical properties are summarized below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-methoxypropanoic acid | [2] |

| Synonyms | (R)-(+)-2-Methoxypropionic Acid | [3][4] |

| CAS Number | 23943-96-6 | [2][5] |

| Molecular Formula | C₄H₈O₃ | [2][3] |

| Molecular Weight | 104.10 g/mol | [2] |

| Appearance | Liquid | [3] |

| Boiling Point | 105-108 °C at 25 Torr | |

| Density | ~1.09 g/cm³ |

Spectroscopic Data

Spectroscopic analysis is crucial for structure confirmation and purity assessment. The following data represents typical spectral characteristics.

¹H NMR (Proton Nuclear Magnetic Resonance)

-

δ ~3.9 ppm (q, 1H): Quartet corresponding to the methine proton (CH) at the chiral center (C2), split by the adjacent methyl group.

-

δ ~3.4 ppm (s, 3H): Singlet from the methoxy group (OCH₃) protons.

-

δ ~1.4 ppm (d, 3H): Doublet from the methyl group (CH₃) protons at C3, split by the C2 methine proton.

-

δ ~11-12 ppm (s, 1H, broad): Broad singlet characteristic of the acidic carboxylic acid proton (COOH).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)

-

δ ~175 ppm: Carbonyl carbon of the carboxylic acid (C1).

-

δ ~78 ppm: Methine carbon at the chiral center (C2).

-

δ ~57 ppm: Methoxy group carbon (OCH₃).

-

δ ~18 ppm: Methyl carbon (C3).

IR (Infrared) Spectroscopy

-

~2500-3300 cm⁻¹ (broad): Characteristic broad O-H stretching vibration of the hydrogen-bonded carboxylic acid.[6]

-

~2950-2990 cm⁻¹: C-H stretching vibrations of the alkyl groups.

-

~1715 cm⁻¹ (strong): Strong, sharp C=O stretching vibration of the carbonyl group in the carboxylic acid.[6]

-

~1100-1200 cm⁻¹: C-O stretching vibration, associated with the ether linkage and the carboxylic acid.

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): m/z = 104.05.

-

Key Fragments: Fragmentation patterns would typically show loss of the methoxy group (·OCH₃, m/z = 31) or the carboxylic acid group (·COOH, m/z = 45).

Synthesis of (R)-2-Methoxypropanoic Acid

The enantioselective synthesis of this compound is critical to its utility. A common and efficient strategy involves the methylation of a readily available chiral precursor, (R)-Lactic acid. This approach preserves the stereochemistry of the starting material.

Synthetic Pathway Overview

The most direct synthesis is achieved via the Williamson ether synthesis, where the hydroxyl group of an (R)-lactic acid derivative is deprotonated to form an alkoxide, which then acts as a nucleophile to displace a leaving group from a methylating agent.

Caption: Synthetic workflow for (R)-2-Methoxypropanoic Acid.

Detailed Experimental Protocol

This protocol describes the methylation of Methyl (R)-lactate followed by saponification. The initial esterification of lactic acid is a standard procedure and protects the carboxylic acid from reacting with the base.

Step 1: Methylation of Methyl (R)-(-)-lactate

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 volumes relative to the lactate).

-

Base Addition: Cool the flask to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise. Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the hydroxyl group to form the sodium alkoxide. The low temperature controls the exothermic reaction and prevents side reactions.

-

Substrate Addition: Slowly add Methyl (R)-(-)-lactate (1.0 equivalent) dropwise via syringe, ensuring the internal temperature remains below 5 °C. Stir the resulting slurry for 30 minutes at 0 °C.

-

Methylation: Add methyl iodide (CH₃I, 1.5 equivalents) dropwise. Causality: Methyl iodide is a potent electrophile for the Sₙ2 reaction. An excess ensures complete conversion of the alkoxide.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC or GC-MS until the starting material is consumed.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel, add ethyl acetate, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude Methyl (R)-2-methoxypropanoate.

Step 2: Saponification to the Final Acid

-

Hydrolysis: Dissolve the crude ester from Step 1 in a mixture of THF and water (e.g., 3:1 v/v). Add lithium hydroxide (LiOH, 2.0 equivalents). Causality: LiOH is a strong base that effectively hydrolyzes the ester to the corresponding carboxylate salt.

-

Reaction: Stir at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Work-up: Concentrate the mixture under reduced pressure to remove the THF. Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 1-2 with 1M hydrochloric acid (HCl).

-

Final Extraction: Extract the product into ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield (R)-2-Methoxypropanoic Acid. The product can be further purified by distillation if necessary.

Reactivity and Applications in Synthesis

The reactivity of (R)-2-Methoxypropanoic Acid is dominated by its carboxylic acid functionality and the stereogenic center.

-

As a Chiral Building Block: The primary application is its use as a chiral synthon. The carboxylic acid can be readily converted into esters, amides, or acid chlorides, allowing it to be coupled with other molecules. The defined (R)-stereochemistry is then carried through into the final product. The methoxy group is generally stable under many reaction conditions, acting as a small, non-coordinating protecting group for the C2 hydroxyl.

-

Influence of the Methoxy Group: The electron-withdrawing nature of the oxygen atom in the methoxy group slightly increases the acidity of the alpha-proton compared to a simple alkyl group, though it is not acidic enough for easy enolization under standard conditions.[7] More importantly, its steric bulk, though small, can influence the facial selectivity of reactions at adjacent centers. The ether linkage prevents the molecule from acting as a chelating agent in the same way an α-hydroxy acid might.[8]

Analytical Methods for Enantiomeric Purity Determination

Verifying the enantiomeric excess (e.e.) is a critical quality control step. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method.

Chiral HPLC Workflow

The analysis involves separating the (R)- and (S)-enantiomers on a column that has a chiral selector immobilized on the stationary phase.

Caption: General workflow for chiral HPLC analysis.

Protocol: Direct Chiral HPLC Method

This protocol provides a robust starting point for the determination of enantiomeric purity. Optimization may be required depending on the specific HPLC system and column used.

-

Instrumentation: HPLC system with a UV detector.

-

Column: A polysaccharide-based Chiral Stationary Phase (CSP) column, such as a Chiralpak® AD-H or Chiralcel® OD-H (250 x 4.6 mm, 5 µm). These columns are widely effective for separating chiral acids.

-

Mobile Phase: A mixture of Hexane, Isopropanol (IPA), and Trifluoroacetic Acid (TFA). A typical starting condition is 90:10:0.1 (Hexane:IPA:TFA). Causality: Hexane is the weak, non-polar solvent, while IPA acts as the polar modifier, influencing retention time and resolution. TFA is a strong acid additive used to suppress the ionization of the carboxylic acid, ensuring sharp, well-defined peaks.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25 °C.

-

Detection: UV at 210 nm.

-

Sample Preparation: Prepare a standard of racemic 2-methoxypropanoic acid and a sample of the (R)-enantiomer at approximately 1 mg/mL in the mobile phase. Filter through a 0.45 µm syringe filter before injection.

-

Procedure:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject the racemic standard to determine the retention times of both the (R)- and (S)-enantiomers and to calculate the resolution factor.

-

Inject the (R)-enantiomer sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [(Area_R - Area_S) / (Area_R + Area_S)] x 100

-

Safety and Handling

(R)-2-Methoxypropanoic Acid is classified as a corrosive substance that can cause serious eye damage.[2] Standard laboratory safety protocols should be strictly followed.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.

Conclusion

(R)-2-Methoxypropanoic Acid is a foundational chiral building block whose value is derived from its stereochemical integrity and versatile functionality. A deep understanding of its properties, synthetic routes, and analytical validation methods, as outlined in this guide, is essential for its successful application in the rigorous environment of pharmaceutical research and development. The methodologies described herein provide a reliable framework for the synthesis, control, and implementation of this important chemical entity.

References

- Payne, W. R. (1956). Reaction Between Alpha-Methoxyphenylacetic Acids and Zirconium. Journal of the Tennessee Academy of Science.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid. Retrieved from [Link]

-

SIELC Technologies. (2018). 2-Methoxypropionic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid. Retrieved from [Link]

-

Blessington, B., Crabb, N., & O'Sullivan, J. (1987). Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. Journal of Chromatography A, 396, 177-182. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link]

-

Iwasaki, T., Horikawa, H., Matsumoto, K., & Miyoshi, M. (1979). Electrochemical Synthesis and Reactivity of α-Alkoxy α-Amino Acid Derivatives. Bulletin of the Chemical Society of Japan, 52(8), 2283-2286. Retrieved from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]

-

ResearchGate. (n.d.). Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds. Retrieved from [Link]

-

Mitsunuma, H., & Kanai, M. (2016). Chemoselective Conversion from α-Hydroxy Acids to α-Keto Acids Enabled by Nitroxyl-Radical-Catalyzed Aerobic Oxidation. Organic Letters, 18(16), 4158-4161. Retrieved from [Link]

-

Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]

-

NIST. (n.d.). Propanoic acid, 2-methyl-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724294, (R)-(-)-alpha-methoxyphenylacetic acid. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Alpha Hydrogens. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-Methoxypropanoic acid | CymitQuimica [cymitquimica.com]

- 4. (R)-(+)-2-METHOXYPROPIONIC ACID | 23943-96-6 [chemicalbook.com]

- 5. manchesterorganics.com [manchesterorganics.com]

- 6. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. DSpace [kb.osu.edu]

An In-Depth Technical Guide to (R)-2-Methoxypropanoic Acid (CAS: 23943-96-6)

Introduction: (R)-2-Methoxypropanoic acid, with CAS number 23943-96-6, is a valuable chiral building block in modern organic synthesis.[1][2] As a member of the chiral pool, its defined stereocenter at the C2 position makes it a crucial intermediate for the enantioselective synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. The presence of both a carboxylic acid and a methoxy group provides versatile handles for chemical modification. This guide provides a comprehensive overview of its properties, synthesis, applications, and handling, tailored for researchers, chemists, and professionals in drug development.

Physicochemical and Structural Properties

(R)-2-Methoxypropanoic acid is a liquid at room temperature.[1] Its structural and physical properties are fundamental to its reactivity and handling. The molecule's chirality, arising from the stereocenter adjacent to the carbonyl group, is the primary determinant of its utility in asymmetric synthesis.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

| CAS Number | 23943-96-6 | [3][4] |

| IUPAC Name | (2R)-2-methoxypropanoic acid | [3] |

| Synonyms | (R)-(+)-2-Methoxypropionic Acid, (R)-2-Methoxypropionic Acid | [1][2] |

| Molecular Formula | C₄H₈O₃ | [3][5] |

| Molecular Weight | 104.10 g/mol | [3][5] |

| Density | 1.085 g/cm³ | [5] |

| Boiling Point | 199.4°C at 760 mmHg | [5] |

| InChIKey | ICPWFHKNYYRBSZ-GSVOUGTGSA-N | [1][3] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure (R)-2-Methoxypropanoic acid is non-trivial. While the racemic mixture is readily accessible, obtaining the desired (R)-enantiomer requires specific stereoselective strategies.

General Synthesis of Racemic 2-Methoxypropanoic Acid

The most direct route to the racemic compound is via a Williamson ether synthesis. This method involves the nucleophilic substitution of a leaving group at the C2 position of a propanoic acid derivative by a methoxide source.

Causality of Experimental Choices:

-

Starting Material: 2-Bromopropionic acid is chosen due to the good leaving group ability of the bromide atom, facilitating nucleophilic attack.[6]

-

Nucleophile & Base: Sodium methoxide serves as both the nucleophile (methoxide) and the base to deprotonate the carboxylic acid, although the primary reaction of interest is the substitution. Using a methanolic solution provides both the reagent and a suitable polar protic solvent.[6][7]

-

Work-up: Acidification is critical to protonate the carboxylate salt formed during the reaction, yielding the final carboxylic acid product, which can then be extracted into an organic solvent.[6]

Protocol 1: Synthesis of Racemic 2-Methoxypropanoic Acid

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-bromopropionic acid (1.0 eq) in methanol.[6]

-

Under a nitrogen atmosphere, add a 25% solution of sodium methoxide in methanol (1.2 eq) dropwise to the stirred solution.[6]

-

Heat the reaction mixture to 50°C and maintain for 12-16 hours, monitoring by TLC or LC-MS for the consumption of the starting material.[7]

-

After cooling to room temperature, concentrate the mixture under reduced pressure to remove the methanol.

-

Redissolve the residue in water and acidify to pH 1 using 1N HCl (aq).[6]

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield 2-methoxypropanoic acid as an oil.[6]

Enantioselective Strategy: Chiral Resolution

To isolate the (R)-enantiomer from the racemic mixture, classical resolution is a robust and scalable method. This process relies on the reaction of the racemic acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts with different physical properties (e.g., solubility), allowing for their separation by fractional crystallization.

Causality of Experimental Choices:

-

Resolving Agent: A chiral amine, such as (R)-N-benzyl-phenylethylamine, is selected. Its rigid structure and ability to form well-defined crystalline salts with carboxylic acids make it effective. The choice of the (R)-amine is deliberate to selectively crystallize the salt with one of the acid enantiomers.

-

Solvent System: The solvent (e.g., ethanol, isopropanol) is chosen to maximize the solubility difference between the two diastereomeric salts. One salt should be significantly less soluble, allowing it to crystallize out of the solution while the other remains dissolved.

Core Applications in Research and Development

The primary value of (R)-2-Methoxypropanoic acid lies in its application as a chiral synthon and as a specialized analytical reagent.

Chiral Building Block in Asymmetric Synthesis

In drug development, controlling stereochemistry is paramount as different enantiomers can have vastly different pharmacological and toxicological profiles. (R)-2-Methoxypropanoic acid serves as a reliable source of 'R' stereochemistry at the C2 position. It can be incorporated into a target molecule, transferring its chirality to the final product. For instance, it is a key intermediate for several chiral aryloxypropionate herbicides.[8]

Chiral Derivatizing Agent (CDA) for NMR Analysis

Determining the enantiomeric excess (ee) of a chiral sample is a critical task in asymmetric synthesis. (R)-2-Methoxypropanoic acid can be used as a Chiral Derivatizing Agent (CDA), analogous to the well-known Mosher's acid.[9][10] It reacts with a racemic or enantiomerically-enriched alcohol or amine to form a mixture of diastereomers. These diastereomers are chemically distinct and will exhibit separate, quantifiable signals in an NMR spectrum, allowing for the direct measurement of the enantiomeric ratio of the original substrate.[9]

Principle of Derivatization: The carboxylic acid of (R)-2-Methoxypropanoic acid is first activated (e.g., converted to an acid chloride) and then reacted with the chiral analyte (e.g., a secondary alcohol). The resulting diastereomeric esters produce distinct signals in ¹H or ¹⁹F NMR due to the different spatial environments experienced by their protons in the magnetic field.

Protocol 2: Determination of Enantiomeric Excess of a Chiral Alcohol

-

Activation: In a dry flask under nitrogen, convert (R)-2-Methoxypropanoic acid (1.1 eq) to its acid chloride using oxalyl chloride or thionyl chloride in an anhydrous solvent like DCM.

-

Derivatization: In a separate flask, dissolve the chiral alcohol of unknown ee (1.0 eq) and a non-nucleophilic base like pyridine (1.5 eq) in anhydrous DCM.

-

Cool the alcohol solution to 0°C and slowly add the freshly prepared acid chloride solution.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until the reaction is complete (monitor by TLC).

-

Quench the reaction with water and perform a standard aqueous workup. Purify the resulting diastereomeric esters by flash chromatography.

-

Analysis: Dissolve the purified ester mixture in an appropriate deuterated solvent (e.g., CDCl₃). Acquire a high-resolution ¹H NMR spectrum.

-

Quantification: Identify a well-resolved signal corresponding to a proton in the alcohol or acid moiety (e.g., the methoxy singlet or the alcohol's alpha-proton). Integrate the two distinct peaks corresponding to the two diastereomers. The ratio of the integrals directly corresponds to the enantiomeric ratio of the original alcohol.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of (R)-2-Methoxypropanoic acid.

Table 2: Spectroscopic Data

| Technique | Expected Data |

| ¹H NMR | (CDCl₃, 400 MHz): δ ≈ 1.45 (d, 3H, CH₃-CH), 3.40 (s, 3H, O-CH₃), 3.95 (q, 1H, CH-COOH), 11.5 (br s, 1H, COOH). Note: Chemical shifts are approximate.[6] |

| ¹³C NMR | (CDCl₃, 100 MHz): δ ≈ 18.0 (CH₃-CH), 57.0 (O-CH₃), 78.0 (CH-COOH), 175.0 (C=O). |

| IR (Infrared) | ν (cm⁻¹): ~3000 (broad, O-H stretch), ~1720 (strong, C=O stretch), ~1120 (C-O stretch). |

| Mass Spec (MS) | ESI(-): [M-H]⁻ at m/z 103.04. |

Safety and Handling

(R)-2-Methoxypropanoic acid is classified as a corrosive substance that can cause serious eye damage.[3] Proper safety protocols must be strictly followed.

Table 3: GHS Hazard Information

| Pictogram | Code | Hazard Statement | Classification |

| H318 | Causes serious eye damage | Eye Damage/Irritation, Category 1 |

Source: Aggregated GHS information from ECHA C&L Inventory.[3]

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), chemical splash goggles, and a lab coat. A face shield may be appropriate for larger quantities.[11]

-

Handling: Avoid contact with skin, eyes, and clothing.[11] Wash hands thoroughly after handling. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[11]

-

Skin Contact: Remove contaminated clothing and flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11]

-

Inhalation: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Seek medical attention if respiratory symptoms occur.[11]

Conclusion

(R)-2-Methoxypropanoic acid is a specialized yet highly effective chiral molecule for advanced organic synthesis. Its defined stereochemistry and functional groups make it an important tool for constructing enantiomerically pure pharmaceuticals and other high-value chemicals. Understanding its synthesis, reactivity, and handling is crucial for leveraging its full potential in a research and development setting.

References

-

(R)-(+)-2-METHOXYPROPIONIC ACID | CAS#:23943-96-6 | Chemsrc.

-

(2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem. National Institutes of Health.

-

2-METHOXYPROPANOIC ACID | CAS 23943-96-6 - Matrix Fine Chemicals.

-

(2R)-2-Methoxypropanoic acid - CymitQuimica.

-

Safety Data Sheet 2-Methoxy-2-methylpropanoic acid - metasci.

-

2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem. National Institutes of Health.

-

(R)-(+)-2-METHOXYPROPIONIC ACID | 23943-96-6 - ChemicalBook.

-

4324-37-2, 2-Methoxypropanoic acid Formula - ECHEMI.

-

SAFETY DATA SHEET - Fisher Scientific. (2012-03-23).

-

2-methoxypropionic acid | 4324-37-2 - ChemicalBook.

-

SAFETY DATA SHEET - Sigma-Aldrich. (2024-03-02).

-

Safety Data Sheet - Cayman Chemical. (2023-08-18).

-

US5043274A - Process for producing an optically active 2-arylpropionic acid - Google Patents.

-

2-Methoxypropionic acid - SIELC Technologies. (2018-02-16).

-

Chiral derivatizing agent - Grokipedia.

-

Propanoic acid, 2-methyl- - NIST WebBook.

-

Enantioselective Syntheses of 2-Arylpropanoic Acid Non-Steroidal Antiinflammatory Drugs and Related Compounds - ResearchGate. (2010-08-07).

-

Chiral derivatizing agent - Wikipedia.

-

3-(2-METHOXYPHENYL)PROPIONIC ACID(6342-77-4) 13C NMR spectrum.

-

proton NMR spectrum of 2-methylpropanoic acid - Doc Brown's Chemistry.

-

CN102344355A - Method for preparing chiral (S)-2-propionic acid - Google Patents.

-

A New Method for Production of Chiral 2-Aryl-2-fluoropropanoic Acids Using an Effective Kinetic Resolution of Racemic 2-Aryl-2-fluoropropanoic Acids - MDPI.

Sources

- 1. (2R)-2-Methoxypropanoic acid | CymitQuimica [cymitquimica.com]

- 2. (R)-(+)-2-METHOXYPROPIONIC ACID | 23943-96-6 [chemicalbook.com]

- 3. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-METHOXYPROPANOIC ACID | CAS 23943-96-6 [matrix-fine-chemicals.com]

- 5. (R)-(+)-2-METHOXYPROPIONIC ACID | CAS#:23943-96-6 | Chemsrc [chemsrc.com]

- 6. 2-methoxypropionic acid | 4324-37-2 [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. CN102344355A - Method for preparing chiral (S)-2-propionic acid - Google Patents [patents.google.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]

- 11. sds.metasci.ca [sds.metasci.ca]

physical properties of (R)-2-Methoxypropanoic Acid

An In-Depth Technical Guide to the Physical Properties of (R)-2-Methoxypropanoic Acid

Introduction

(R)-2-Methoxypropanoic acid, a chiral carboxylic acid, serves as a crucial building block in synthetic organic chemistry and is of significant interest to drug development professionals. Its stereospecific nature and functional groups make it a versatile intermediate for synthesizing complex molecules with defined stereochemistry. Understanding its physical properties is paramount for its effective handling, reaction optimization, purification, and formulation. This guide provides a comprehensive overview of the core physical characteristics of (R)-2-Methoxypropanoic Acid, grounded in experimental data and established analytical protocols. We will delve into the causality behind these properties and the methodologies used for their determination, offering a practical resource for researchers and scientists.

General and Physicochemical Characteristics

The fundamental identity and bulk physical properties of a compound are the foundation for its application in a laboratory or industrial setting. These characteristics dictate the choice of solvents, reaction conditions, and purification techniques.

Identity and Appearance

(R)-2-Methoxypropanoic Acid is typically encountered as a clear, colorless liquid or oil at standard ambient temperature and pressure.[1][2][3] Its molecular structure consists of a propanoic acid backbone with a methoxy group at the chiral C2 position.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₃ | [2][3][4][5] |

| Molecular Weight | 104.10 g/mol | [4][5][6] |

| CAS Number | 23943-96-6 | [2][3][4][5] |

| Appearance | Colorless Liquid / Oil | [1][2][3] |

Core Physical Properties

The boiling point, density, and refractive index are critical parameters for purification (e.g., distillation) and for identity confirmation.

| Property | Value | Conditions | Source(s) |

| Boiling Point | 108-110 °C | at 30 mm Hg | [5][7] |

| 105-108 °C | at 25 Torr | [8] | |

| 199 °C | at 760 mm Hg (Atm. Pressure) | [1] | |

| Density | 1.094 g/mL | at 20 °C | [3] |

| 1.0915 g/cm³ | at 20 °C | [8] | |

| Refractive Index (n_D²⁰) | 1.4132 - 1.4152 | at 20 °C | [3][5][7] |

| pKa | 3.59 ± 0.10 | Predicted | [5] |

Note on Melting Point: Some sources report a melting point of 128.5 °C[1][8], which is inconsistent with its observed state as a liquid at room temperature. This reported value may be erroneous or correspond to a derivative salt.

The acidity of the molecule, quantified by its pKa, is a key predictor of its reactivity, particularly in acid-base reactions, and influences its solubility in aqueous solutions at varying pH levels. The predicted pKa of ~3.59 is characteristic of a short-chain carboxylic acid.[5]

Stereochemistry and Optical Activity

The defining feature of (R)-2-Methoxypropanoic Acid is its chirality. As a single enantiomer, a solution of this compound will rotate the plane of polarized light, a phenomenon known as optical activity.[9] The direction and magnitude of this rotation are fundamental physical constants used for identification and quality control.

-

Designation: The (R) designation refers to the absolute configuration of the stereocenter according to the Cahn-Ingold-Prelog priority rules.

-

Optical Rotation: The (+) sign indicates dextrorotation, meaning it rotates plane-polarized light in a clockwise direction from the perspective of the observer.[10]

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation ([α]²⁰_D) | +78° | neat (undiluted liquid), at 20°C | [3] |

This high specific rotation value is a robust indicator of the compound's enantiomeric purity. A racemic mixture (an equal mix of R and S enantiomers) would exhibit no optical rotation.

Experimental Protocol: Determination of Specific Rotation

The measurement of optical rotation is performed using a polarimeter. The causality behind this experiment lies in the differential interaction of chiral molecules with left- and right-circularly polarized light.

Objective: To verify the identity and enantiomeric purity of (R)-2-Methoxypropanoic Acid by measuring its specific rotation.

Materials:

-

Polarimeter (with sodium D-line source, λ = 589 nm)

-

Polarimeter sample cell (1 dm length)

-

(R)-2-Methoxypropanoic Acid sample

-

Volumetric flask and analytical balance (if measuring in solution)

-

Appropriate solvent (e.g., ethanol), if not measuring neat

Methodology:

-

Instrument Calibration: Calibrate the polarimeter using a blank (air or the pure solvent to be used) to set the zero point.

-

Sample Preparation (Neat Measurement): As the reference data is for a neat sample, carefully fill the 1 dm polarimeter cell with (R)-2-Methoxypropanoic Acid.[3] Ensure no air bubbles are present in the light path.

-

Temperature Control: Place the filled cell in the polarimeter's sample chamber and allow it to equilibrate to the specified temperature, 20°C.

-

Measurement: Record the observed optical rotation (α_obs). Perform multiple readings and average the results to ensure precision.

-

Calculation of Specific Rotation:

-

For a neat liquid, the specific rotation [α] is calculated as: [α] = α_obs / (l * d)

-

Where:

-

α_obs = observed rotation in degrees

-

l = path length of the cell in decimeters (dm)

-

d = density of the liquid in g/mL at the measurement temperature.[3]

-

-

-

Data Comparison: Compare the calculated specific rotation with the literature value (+78°). A significant deviation may indicate the presence of impurities or the S-enantiomer.

Visualization: Polarimetry Workflow

The following diagram illustrates the logical flow for determining the specific rotation of a chiral compound.

Caption: Workflow for determining the specific rotation of (R)-2-Methoxypropanoic Acid.

Spectroscopic Profile

Spectroscopic data provides a molecular fingerprint, allowing for unambiguous structure confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While direct experimental spectra for the title compound are not provided in the initial search, the expected ¹H NMR spectrum can be predicted from its structure. The principles are derived from analyses of similar molecules like 2-methylpropanoic acid.[11]

-

¹H NMR (Expected Signals):

-

~11-12 ppm (singlet, 1H): The acidic proton of the carboxylic acid (–COOH). This signal is often broad and its chemical shift is concentration and solvent dependent.

-

~3.8-4.0 ppm (quartet, 1H): The methine proton (–CH) at the C2 position. It is coupled to the three protons of the adjacent methyl group, resulting in a quartet (n+1 rule, where n=3).

-

~3.4 ppm (singlet, 3H): The three protons of the methoxy group (–OCH₃). They are chemically equivalent and not coupled to other protons, appearing as a sharp singlet.

-

~1.4 ppm (doublet, 3H): The three protons of the methyl group (–CH₃) at the C3 position. They are coupled to the single methine proton at C2, resulting in a doublet (n+1 rule, where n=1).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected spectrum for (R)-2-Methoxypropanoic Acid would show characteristic absorption bands based on the analysis of related carboxylic acids.[12]

-

Expected Key Absorptions:

-

3300-2500 cm⁻¹ (broad): A very broad band corresponding to the O-H stretching vibration of the carboxylic acid group. The broadness is due to intermolecular hydrogen bonding.[12]

-

2950-2850 cm⁻¹ (medium-sharp): C-H stretching vibrations from the methyl and methoxy groups.[12]

-

1725-1700 cm⁻¹ (strong, sharp): A strong absorption from the C=O (carbonyl) stretching vibration of the carboxylic acid.[12]

-

~1100 cm⁻¹ (strong): C-O stretching vibration, likely from the ether linkage of the methoxy group.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

-

Expected Molecular Ion Peak (M⁺): m/z = 104.0473 (for the exact mass).

-

Expected Fragmentation: Common fragmentation pathways would include the loss of the methoxy group (•OCH₃, M-31) or the carboxylic acid group (•COOH, M-45), leading to significant fragment ions at m/z = 73 and m/z = 59, respectively.

Solubility Profile

Solubility is a critical parameter for selecting appropriate solvents for reactions, extractions, and chromatographic purification.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [1][5] |

| Methanol | Slightly Soluble | [1][5] |

| Ethyl Acetate | Slightly Soluble | [5] |

The molecule's polarity, with both a polar carboxylic acid group and a less polar ether/alkyl backbone, results in slight solubility in a range of organic solvents. Its solubility in water is expected to be significant due to the carboxylic acid group's ability to hydrogen bond, and it will be fully soluble in aqueous base (e.g., NaOH, NaHCO₃) via deprotonation to form the carboxylate salt.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid. Retrieved from [Link].

-

ChemBK (n.d.). 2-methoxypropanoic acid. Retrieved from [Link].

-

Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0144295). Retrieved from [Link].

-

Fisher Scientific (n.d.). (R)-(+)-2-Methoxypropionic acid, 97%. Retrieved from [Link].

-

SIELC Technologies (2018). 2-Methoxypropionic acid. Retrieved from [Link].

-

Matrix Fine Chemicals (n.d.). 2-METHOXYPROPANOIC ACID | CAS 23943-96-6. Retrieved from [Link].

-

NIST (n.d.). Propanoic acid, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link].

-

Wikipedia (n.d.). Optical rotation. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10558933, (2R)-2-acetamido-3-methoxypropanoic acid. Retrieved from [Link].

-

Doc Brown's Chemistry (2025). proton NMR spectrum of 2-methylpropanoic acid. Retrieved from [Link].

-

Doc Brown's Chemistry (n.d.). infrared spectrum of 2-methylpropanoic acid. Retrieved from [Link].

-

NIST (n.d.). Propanoic acid, 2-methylpropyl ester. In NIST Chemistry WebBook. Retrieved from [Link].

Sources

- 1. chembk.com [chembk.com]

- 2. (2R)-2-Methoxypropanoic acid | CymitQuimica [cymitquimica.com]

- 3. (R)-(+)-2-Methoxypropionic acid, 97% | Fisher Scientific [fishersci.ca]

- 4. (2R)-2-methoxypropanoic acid | C4H8O3 | CID 2733584 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (R)-(+)-2-METHOXYPROPIONIC ACID | 23943-96-6 [chemicalbook.com]

- 6. 2-Methoxypropanoic acid | C4H8O3 | CID 92209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (R)-(+)-2-METHOXYPROPIONIC ACID price,buy (R)-(+)-2-METHOXYPROPIONIC ACID - chemicalbook [m.chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. European Pharmacopoeia 2.2.7. Optical Rotation | Anton Paar Wiki [wiki.anton-paar.com]

- 10. Optical rotation - Wikipedia [en.wikipedia.org]

- 11. low/high resolution 1H proton nmr spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 isobutyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to (R)-2-Methoxypropanoic Acid: A Key Chiral Synthon in Modern Drug Development

Introduction: The Strategic Importance of (R)-2-Methoxypropanoic Acid in Chiral Synthesis

(R)-2-Methoxypropanoic acid is a chiral carboxylic acid that has garnered significant attention in the pharmaceutical industry as a valuable and versatile building block. Its structural simplicity, combined with the presence of a stereocenter at the C2 position, makes it an ideal synthon for the construction of complex, enantiomerically pure active pharmaceutical ingredients (APIs). The precise spatial arrangement of its functional groups—a carboxylic acid, a methoxy group, and a methyl group—provides a scaffold for stereoselective transformations, which are critical in the development of modern therapeutics where the pharmacological activity is often confined to a single enantiomer.

This technical guide provides an in-depth exploration of (R)-2-Methoxypropanoic acid, covering its fundamental physicochemical properties, a detailed synthesis protocol, comprehensive analytical characterization, and its pivotal role in drug development, exemplified by its application in the synthesis of the antiepileptic drug Lacosamide.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of a synthetic building block is paramount for its effective and safe utilization in a laboratory and industrial setting. (R)-2-Methoxypropanoic acid is a colorless liquid at room temperature.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₃ | [1] |

| Molecular Weight | 104.10 g/mol | [1] |

| CAS Number | 23943-96-6 | [1] |

| Appearance | Liquid | [2] |

| Density | 1.0915 g/cm³ at 20 °C | [3] |

| Boiling Point | 105-108 °C at 25 Torr | [3] |

Safety and Handling: (R)-2-Methoxypropanoic acid is classified as a corrosive substance that can cause serious eye damage.[1] Appropriate personal protective equipment (PPE), including safety goggles or a face shield, and chemical-resistant gloves, must be worn when handling this compound. All work should be conducted in a well-ventilated fume hood. For detailed safety information, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Enantioselective Synthesis of (R)-2-Methoxypropanoic Acid

The enantioselective synthesis of (R)-2-Methoxypropanoic acid is crucial to its application in the pharmaceutical industry. A common and efficient strategy involves the methylation of the hydroxyl group of a readily available chiral precursor, such as an ester of (R)-lactic acid (D-lactic acid). The following protocol describes a representative synthesis, emphasizing the causality behind the procedural steps.

Experimental Protocol: Synthesis from Methyl (R)-Lactate

This protocol is based on the principle of nucleophilic substitution, where the hydroxyl group of methyl (R)-lactate is deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent.

Materials:

-

Methyl (R)-lactate

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Methyl iodide (CH₃I)

-

Hydrochloric acid (HCl), 1 M

-

Sodium hydroxide (NaOH), 1 M

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of sodium hydride (1.1 eq.) in anhydrous THF.

-

Causality: A dry, inert atmosphere is essential as sodium hydride reacts violently with water. Anhydrous THF is used as the solvent due to its ability to dissolve the reactants and its inertness under the reaction conditions.

-

-

Deprotonation: The flask is cooled to 0 °C in an ice bath. A solution of methyl (R)-lactate (1.0 eq.) in anhydrous THF is added dropwise to the stirred suspension of sodium hydride. The mixture is then allowed to warm to room temperature and stirred for one hour.

-

Causality: The hydroxyl group of methyl lactate is weakly acidic. The strong base, sodium hydride, deprotonates the hydroxyl group to form a sodium alkoxide. The reaction is performed at 0 °C to control the initial exothermic reaction and the evolution of hydrogen gas.

-

-

Methylation: The reaction mixture is cooled again to 0 °C, and methyl iodide (1.2 eq.) is added dropwise. The reaction is then stirred at room temperature overnight.

-

Causality: The generated alkoxide is a potent nucleophile that attacks the electrophilic methyl iodide in an Sₙ2 reaction, forming the methyl ether and sodium iodide as a byproduct. Stirring overnight ensures the reaction goes to completion.

-

-

Workup and Ester Hydrolysis: The reaction is carefully quenched by the slow addition of water. The THF is removed under reduced pressure. The aqueous residue is then treated with 1 M NaOH solution and heated to reflux for 2 hours to hydrolyze the methyl ester.

-

Causality: The addition of water quenches any unreacted sodium hydride. Saponification (base-catalyzed hydrolysis) of the methyl ester is performed to yield the sodium salt of (R)-2-methoxypropanoic acid, which is water-soluble.

-

-

Acidification and Extraction: The reaction mixture is cooled to room temperature and acidified to pH 2 with 1 M HCl. The aqueous layer is then extracted three times with diethyl ether.

-

Causality: Acidification protonates the carboxylate salt to form the free carboxylic acid, which is less soluble in water and can be extracted into an organic solvent like diethyl ether. Multiple extractions ensure complete recovery of the product.

-

-

Drying and Concentration: The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude (R)-2-methoxypropanoic acid.

-

Causality: The brine wash removes residual water from the organic layer. Anhydrous magnesium sulfate is a drying agent that removes any remaining traces of water. Evaporation of the solvent yields the desired product.

-

-

Purification: The crude product can be further purified by vacuum distillation to obtain the final, high-purity (R)-2-Methoxypropanoic Acid.

Caption: Synthesis workflow for (R)-2-Methoxypropanoic Acid.

Analytical Characterization: Spectroscopic Data

The identity and purity of (R)-2-Methoxypropanoic Acid are confirmed through various spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The expected chemical shifts for (R)-2-Methoxypropanoic Acid are as follows:

¹H NMR:

-

~1.4 ppm (doublet, 3H): The three protons of the methyl group at the C3 position (CH₃-CH). The signal is split into a doublet by the adjacent proton on C2.

-

~3.4 ppm (singlet, 3H): The three protons of the methoxy group (O-CH₃). This is a singlet as there are no adjacent protons.

-

~3.9 ppm (quartet, 1H): The single proton at the C2 position (CH₃-CH). This signal is split into a quartet by the three adjacent protons of the C3 methyl group.

-

~11-12 ppm (broad singlet, 1H): The acidic proton of the carboxylic acid group (COOH). This peak is often broad and its chemical shift can be concentration-dependent.

¹³C NMR:

-

~18-20 ppm: The carbon of the methyl group at the C3 position.

-

~57-59 ppm: The carbon of the methoxy group.

-

~78-80 ppm: The chiral carbon at the C2 position.

-

~175-178 ppm: The carbonyl carbon of the carboxylic acid group.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands for (R)-2-Methoxypropanoic Acid include:

-

2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, which is typically very broad due to hydrogen bonding.[4]

-

2950-3000 cm⁻¹: C-H stretching of the methyl and methoxy groups.

-

~1710 cm⁻¹ (strong): C=O stretching of the carboxylic acid carbonyl group.

-

~1100-1200 cm⁻¹: C-O stretching of the ether and carboxylic acid.

Application in Drug Development: The Case of Lacosamide

(R)-2-Methoxypropanoic Acid is a crucial chiral intermediate in the synthesis of several pharmaceuticals. Its most notable application is in the production of Lacosamide , an antiepileptic drug used for the adjunctive treatment of partial-onset seizures.[1][5]

The Role of Stereochemistry in Lacosamide's Mechanism of Action

Lacosamide's chemical name is (R)-2-acetamido-N-benzyl-3-methoxypropionamide. The "(R)" designation indicates that the stereocenter in the final drug molecule has the R-configuration. The anticonvulsant activity of Lacosamide is highly stereoselective, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer. The therapeutic effect of Lacosamide is attributed to its ability to selectively enhance the slow inactivation of voltage-gated sodium channels in neurons, which helps to stabilize hyperexcitable neuronal membranes without affecting physiological neuronal activity.

Synthetic Strategy and the Importance of the Chiral Precursor

The synthesis of Lacosamide starts from the chiral amino acid, D-serine, which has the (R)-configuration.[2] Through a series of chemical transformations, the amino group of D-serine is acetylated, and the hydroxyl group is methylated to form a key intermediate, (R)-2-acetamido-3-methoxypropanoic acid. This intermediate possesses the same stereochemistry and core structure as (R)-2-Methoxypropanoic Acid, with the key difference being the acetamido group instead of a hydrogen at the C2 position.

The use of a precursor with the correct (R)-stereochemistry, such as a derivative of D-serine, is paramount to ensure that the final Lacosamide product is enantiomerically pure. This eliminates the need for costly and often inefficient chiral resolution steps later in the synthesis. The structural and stereochemical integrity of (R)-2-Methoxypropanoic Acid and its derivatives are therefore directly translated into the therapeutic efficacy and safety of the final drug.

Caption: Logical flow from chiral precursor to therapeutic action.

Conclusion

(R)-2-Methoxypropanoic Acid stands out as a pivotal chiral building block in modern organic and medicinal chemistry. Its well-defined stereochemistry and versatile functional groups make it an invaluable tool for the enantioselective synthesis of complex pharmaceutical agents. The synthesis of Lacosamide serves as a prime example of how the stereochemical integrity of a starting material directly influences the pharmacological properties of the final drug. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of chiral synthons like (R)-2-Methoxypropanoic Acid in the drug development pipeline is set to increase, underscoring the critical role of asymmetric synthesis in creating safer and more effective medicines.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2733584, (2R)-2-methoxypropanoic acid. [Link]

-

Matrix Fine Chemicals. 2-METHOXYPROPANOIC ACID | CAS 23943-96-6. [Link]

-

Arctom Scientific. CAS NO. 23943-96-6 | (R)-2-Methoxypropanoic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Significance of (R)-2-Amino-3-methoxypropanoic Acid Hydrochloride in Modern Pharmaceutical Manufacturing. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 92209, 2-Methoxypropanoic acid. [Link]

-

Doc Brown's Chemistry. infrared spectrum of 2-methylpropanoic acid. [Link]

-

ResearchGate. Synthesis and characterization of process related impurities of an anticonvulsant drug-Lacosamide. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. manusaktteva.com [manusaktteva.com]

- 4. infrared spectrum of 2-methylpropanoic acid C4H8O2 (CH3)2CHCOOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of isobutyric acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. jocpr.com [jocpr.com]

Synthesis of Enantiopure (R)-2-Methoxypropanoic Acid: A Technical Guide

Introduction

Enantiopure (R)-2-Methoxypropanoic acid is a valuable chiral building block in the synthesis of various pharmaceuticals and agrochemicals.[1][2] Its specific stereochemistry is often crucial for the biological activity and efficacy of the final active pharmaceutical ingredient (API). This guide provides an in-depth technical overview of the primary methodologies for synthesizing this compound with high enantiomeric purity, intended for researchers, scientists, and professionals in drug development. We will explore the nuances of chiral resolution, asymmetric synthesis, and enzymatic strategies, offering field-proven insights into experimental design and execution.

Strategic Approaches to Enantiopurity

The synthesis of a single enantiomer like (R)-2-Methoxypropanoic acid necessitates a strategy that can effectively control stereochemistry. The principal approaches employed in both academic and industrial settings are:

-

Chiral Resolution: Separation of a racemic mixture into its constituent enantiomers.

-

Asymmetric Synthesis: Stereoselective creation of the desired chiral center from a prochiral precursor.

-

Enzymatic Synthesis: Utilization of enzymes to catalyze stereospecific transformations.

This guide will delve into the practical application of these strategies, with a focus on providing actionable protocols and understanding the causality behind methodological choices.

Chiral Resolution of Racemic 2-Methoxypropanoic Acid

Chiral resolution remains a widely practiced method for obtaining enantiopure compounds.[3] The fundamental principle involves the conversion of the enantiomeric pair into diastereomers, which possess different physical properties and can thus be separated.[4]

1.1. Diastereomeric Salt Crystallization

This classical technique is the most common method for chiral resolution and involves reacting the racemic carboxylic acid with an enantiomerically pure chiral base to form diastereomeric salts.[3][4] The differing solubilities of these salts allow for their separation by fractional crystallization.

Causality Behind Experimental Choices:

-

Choice of Resolving Agent: The selection of the chiral resolving agent is critical and often empirical. Common choices for resolving acidic racemates include naturally occurring alkaloids like brucine and strychnine, or synthetic amines such as (R)-1-phenylethanamine. The goal is to form a diastereomeric salt that crystallizes well and has a significant solubility difference between the two diastereomers.

-

Solvent System: The solvent plays a crucial role in the crystallization process. It must provide a suitable solubility gradient for the diastereomeric salts as a function of temperature. A solvent in which one diastereomer is sparingly soluble while the other is highly soluble is ideal.

Experimental Protocol: Resolution with (R)-1-Phenylethylamine

-

Salt Formation: Dissolve one equivalent of racemic 2-methoxypropanoic acid in a suitable solvent (e.g., ethanol, acetone, or ethyl acetate). Add one equivalent of (R)-1-phenylethylamine. Stir the mixture at room temperature to allow for the formation of the diastereomeric salts.

-

Crystallization: The less soluble diastereomeric salt, in this case, the salt of (R)-2-methoxypropanoic acid and (R)-1-phenylethylamine, will preferentially crystallize. The crystallization process can be induced by cooling the solution or by slow evaporation of the solvent.

-

Isolation and Purification: Collect the crystals by filtration. The purity of the diastereomeric salt can be enhanced by recrystallization.

-

Liberation of the Free Acid: Dissolve the purified diastereomeric salt in water and acidify with a strong acid, such as hydrochloric acid, to a pH of approximately 1-2. This will protonate the carboxylate and liberate the (R)-2-methoxypropanoic acid.

-

Extraction: Extract the enantiopure acid with an appropriate organic solvent (e.g., diethyl ether or dichloromethane).

-

Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the enantiopure (R)-2-methoxypropanoic acid.

1.2. Chiral Chromatography

Chiral High-Performance Liquid Chromatography (HPLC) offers a powerful analytical and preparative method for separating enantiomers.[5] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[6]

Data Presentation: Comparison of Chiral Stationary Phases

| Chiral Stationary Phase (CSP) | Mobile Phase | Separation Factor (α) | Resolution (Rs) |

| CHIRALPAK® IM | Hexane/DCM/EtOH/TFA | 1.77 | 4.10 |

| CHIRALCEL® OZ-H | Hexane/EtOH/TFA | >1 | Not Baseline |

Data adapted from a study on a similar compound, Mecoprop, demonstrating the principle of CSP selection.[6]

Expertise & Experience: The choice of solvent in the mobile phase can dramatically affect the selectivity of the separation. For instance, with immobilized CSPs like CHIRALPAK® IM, a wider range of solvents, including dichloromethane (DCM) and ethyl acetate (EtOAc), can be used, often leading to significant improvements in resolution compared to traditional normal phase conditions.[6]

Asymmetric Synthesis

Asymmetric synthesis aims to directly produce the desired enantiomer, thereby avoiding the loss of 50% of the material inherent in classical resolution.[3] This is often a more elegant and atom-economical approach.

One common strategy involves the use of a chiral auxiliary. This is an enantiomerically pure compound that is temporarily incorporated into the substrate, directs the stereochemical outcome of a reaction, and is subsequently removed.

Experimental Workflow: Asymmetric Synthesis via Chiral Auxiliary

Caption: Asymmetric synthesis workflow using a chiral auxiliary.

Enzymatic Synthesis

Enzymatic methods are gaining prominence due to their high stereoselectivity and environmentally benign reaction conditions.[7][8] Lipases, in particular, are versatile catalysts for the kinetic resolution of racemic esters.

3.1. Enzymatic Kinetic Resolution

In a kinetic resolution, an enzyme selectively reacts with one enantiomer of a racemic mixture at a much faster rate than the other. This results in the separation of the unreacted enantiomer and the product, both in high enantiomeric excess.

Experimental Protocol: Lipase-Catalyzed Hydrolysis of Racemic Methyl 2-Methoxypropanoate

-

Reaction Setup: Prepare a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). Disperse the racemic methyl 2-methoxypropanoate in the buffer.

-

Enzyme Addition: Add a commercially available lipase, such as Candida antarctica Lipase B (CALB).

-

Incubation: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress by chiral GC or HPLC.

-

Reaction Quench: When approximately 50% conversion is reached, stop the reaction by filtering off the enzyme or by adding a water-immiscible organic solvent and lowering the pH.

-

Separation: Acidify the aqueous phase to a pH of 1-2 and extract the unreacted (R)-methyl 2-methoxypropanoate with an organic solvent. The aqueous phase will contain the salt of the (S)-2-methoxypropanoic acid.

-

Hydrolysis: The extracted (R)-ester is then hydrolyzed under basic conditions (e.g., using NaOH) followed by acidification to yield the desired (R)-2-methoxypropanoic acid.

Trustworthiness: The success of this protocol hinges on precise monitoring to stop the reaction at or near 50% conversion. Over- or under-reaction will decrease the enantiomeric excess of both the product and the remaining starting material.

Visualization of Enzymatic Kinetic Resolution

Caption: Workflow for enzymatic kinetic resolution.

Analytical Methods for Enantiomeric Excess Determination

Accurate determination of enantiomeric excess (ee) is paramount to validate the success of any enantioselective synthesis.[9][10]

Key Techniques:

-

Chiral HPLC/GC: The most common and reliable method. The area under the curve for each enantiomer's peak is integrated to calculate the ee.[11]

-

ee (%) = [([R] - [S]) / ([R] + [S])] * 100

-

-

NMR Spectroscopy with Chiral Shift Reagents: Diastereomeric complexes are formed in situ, leading to separate signals for each enantiomer in the NMR spectrum.

-

Optical Rotation: While historically significant, this method is less precise as the specific rotation can be influenced by impurities, solvent, and temperature.[12]

Conclusion

The synthesis of enantiopure (R)-2-methoxypropanoic acid can be successfully achieved through several strategic approaches. The choice of method will depend on factors such as scale, cost, available equipment, and the desired level of enantiopurity. Chiral resolution via diastereomeric salt crystallization is a robust and scalable method, while asymmetric synthesis and enzymatic resolutions offer more elegant and potentially more sustainable alternatives. A thorough understanding of the underlying principles and meticulous execution of the experimental protocols are essential for obtaining this valuable chiral building block in high optical purity.

References

- The Improved Chiral Resolution of Mecoprop Enantiomers on CHIRALPAK® IM.

- Chiral Synthesis of (2R)-2-acetamido-3-methoxypropanoic Acid: Application Notes and Protocols. Benchchem.

- CN102010326A - Industrial method for synthesizing 2-(4-methoxyphenoxy)-propionic acid through phase transfer. Google Patents.

- 2-Methoxy-2-(1-naphthyl)propionic acid, a powerful chiral auxiliary for enantioresolution of alcohols and determination of their absolute configurations by the 1H NMR anisotropy method. ResearchGate.

- Chiral resolution. Wikipedia.

- Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid. PubMed.

- Resolution of 2-Hydroxypropanoic Acid by using Chiral Auxiliary. ResearchGate.

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids. NIH.

- Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids. Organic Chemistry Frontiers (RSC Publishing).

- Asymmetric synthesis of (R)- and (S)-4-methyloctanoic acids. A new route to chiral fatty acids with remote stereocenters. ResearchGate.

- Resolution (Separation) of Enantiomers. Chemistry LibreTexts.

- Enantiomeric Excess (ee) and Specific Rotation Practice Problems. Chemistry Steps.

- Accurate Determination of Enantiomeric Excess Using Raman Optical Activity. MDPI.

- Merging enzymatic and synthetic chemistry with computational synthesis planning. NIH.

- (R)-2-Methoxypropanoic acid. ChemScene.

- 2-Methoxypropanoic acid. PubChem.

- A high-throughput screening method for improved R-2-(4-hydroxyphenoxy)propionic acid biosynthesis. ResearchGate.

- (2R)-2-methoxypropanoic acid. PubChem.

- An efficient route towards R-2-phenoxypropionic acid synthesis for biotransformative production of R-2-(4-hydroxyphenoxy)propionic acid. ResearchGate.

- Chemo-Enzymatic Synthesis of Enantiopure β-Antagonist (S)-Betaxolol. MDPI.

- Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid. Semantic Scholar.

- Microbial synthesis of enantiopure (S)-2-methylbutanoic acid via L-isoleucine catabolism in Bacillus spizizenii. PubMed.

- Chemo-Enzymatic Synthesis of Chiral Epoxides Ethyl and Methyl (S)-3-(Oxiran-2-yl)propanoates from Renewable Levoglucosenone: An Access to Enantiopure (S)-Dairy Lactone. MDPI.

- AI/ML Biocatalytic Pathway Design and Synthesis. Purdue University.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chiral high-performance liquid chromatographic studies of 2-(4-chloro-2-methylphenoxy)propanoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chiraltech.com [chiraltech.com]

- 7. Merging enzymatic and synthetic chemistry with computational synthesis planning - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]

A Technical Guide to Starting Materials for the Enantioselective Synthesis of (R)-2-Methoxypropanoic Acid

Executive Summary

(R)-2-Methoxypropanoic acid is a valuable chiral building block in the synthesis of complex pharmaceutical agents and other fine chemicals. Its stereochemically defined methoxy group and carboxylic acid functionality make it an important intermediate where precise three-dimensional structure is critical for biological activity. The efficient synthesis of this molecule in high enantiomeric purity is a key challenge for process chemists and researchers. This guide provides an in-depth analysis of the primary synthetic routes to (R)-2-Methoxypropanoic acid, with a core focus on the selection and rationale of starting materials. We will explore methodologies originating from the chiral pool, specifically from (S)-Alanine and (S)-Lactic acid derivatives, and contrast these with the classical approach of resolving racemic mixtures. Each strategy is presented with detailed experimental protocols, mechanistic insights, and comparative data to inform route selection for both laboratory and industrial-scale applications.

Strategic Overview: Accessing the Chiral Target

The synthesis of a single enantiomer like (R)-2-Methoxypropanoic acid can be broadly approached in two ways: by starting with a molecule that already possesses the desired chirality (chiral pool synthesis) or by creating a mixture of enantiomers and then separating them (resolution).[1][]

-

Chiral Pool Synthesis: This is often the most efficient strategy, as it leverages readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids or hydroxy acids.[1][3] The key is to manipulate the starting material through a series of reactions that preserve or controllably invert the original stereocenter.

-

Resolution of Racemates: This method involves the non-stereoselective synthesis of 2-methoxypropanoic acid, followed by separation of the (R) and (S) enantiomers. While it can be effective, it inherently means that a maximum of 50% of the material is the desired product in the initial separation step, although racemization and recycling of the unwanted enantiomer can improve overall yield.

This guide will focus on the most practical and field-proven starting materials for these approaches.

dot graph "synthesis_strategies" { layout="neato"; node [shape=box, style="filled", margin="0.2,0.1", fontname="Helvetica", fontsize=12]; edge [fontname="Helvetica", fontsize=10];

// Nodes Target [label="(R)-2-Methoxypropanoic Acid", pos="2,4!", fillcolor="#FBBC05", fontcolor="#202124"]; ChiralPool [label="Chiral Pool Synthesis", pos="0,2!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolution [label="Resolution of Racemate", pos="4,2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; S_Alanine [label="L-Alanine ((S)-Alanine)", pos="-1,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; S_Lactate [label="Ethyl (S)-Lactate", pos="1,0!", fillcolor="#F1F3F4", fontcolor="#202124"]; Racemate [label="Racemic 2-Halopropanoic Acid", pos="4,0!", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges ChiralPool -> Target [label=" Stereocontrolled\n Derivatization"]; Resolution -> Target [label=" Diastereomeric\n Separation"]; S_Alanine -> ChiralPool; S_Lactate -> ChiralPool; Racemate -> Resolution; }

Caption: Core strategies for synthesizing (R)-2-Methoxypropanoic Acid.

The Chiral Pool Approach I: Synthesis from L-Alanine

L-Alanine, or (S)-Alanine, is an abundant and inexpensive amino acid, making it an attractive chiral starting material.[1] The synthetic strategy involves converting the C2 amino group into a methoxy group while controlling the stereochemistry at this chiral center.

Synthetic Rationale and Workflow

The conversion of an amino group to a hydroxyl group via diazotization is a classic transformation. Crucially, this reaction, when performed under specific conditions, can proceed with retention of configuration. The resulting (S)-lactic acid can then be further processed. However, a more direct and robust method involves a two-step sequence: diazotization in the presence of a chloride source to yield (S)-2-chloropropionic acid, followed by a nucleophilic substitution with sodium methoxide.[4] This second step, an Sₙ2 reaction, proceeds with a complete inversion of the stereocenter, directly yielding the desired (R)-2-methoxypropanoic acid.

dot graph "alanine_workflow" { graph [rankdir="LR", splines=ortho]; node [shape=box, style="filled", fontname="Helvetica", fontsize=11];

// Nodes Ala [label="L-Alanine\n((S)-Configuration)", fillcolor="#F1F3F4", fontcolor="#202124"]; Chloro [label="(S)-2-Chloropropionic Acid\n(Retention)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="(R)-2-Methoxypropanoic Acid\n(Inversion)", fillcolor="#FBBC05", fontcolor="#202124"];

// Edges Ala -> Chloro [label=" 1. Diazotization / Chlorination\n (NaNO₂, HCl) ", color="#EA4335", fontcolor="#202124"]; Chloro -> Product [label=" 2. Sₙ2 Etherification\n (NaOMe) ", color="#34A853", fontcolor="#202124"]; }

Caption: Workflow for synthesis from L-Alanine via stereoinversion.

Experimental Protocol: Two-Step Synthesis from L-Alanine

(Adapted from Nguyen et al., 2021) [4]

Step 1: Synthesis of (S)-2-Chloropropionic Acid

-

Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize evolved nitrogen and HCl gases).

-

Charge: Add L-Alanine (1.0 mol equiv.) to concentrated hydrochloric acid (e.g., 37%, 4.0 mol equiv.). Cool the resulting slurry to -5 °C in an ice-salt bath.

-

Diazotization: Prepare a solution of sodium nitrite (NaNO₂, 1.2 mol equiv.) in deionized water. Add this solution dropwise via the dropping funnel to the stirred alanine slurry, maintaining the internal temperature between -5 °C and 0 °C.

-

Reaction: After the addition is complete, allow the mixture to stir at 0 °C for 2 hours, then let it warm slowly to room temperature and stir for an additional 12 hours.

-

Workup: Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane) three times. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude (S)-2-chloropropionic acid. Purification can be achieved by vacuum distillation.

Step 2: Synthesis of (R)-2-Methoxypropanoic Acid

-

Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), add sodium methoxide (NaOMe, 1.2 mol equiv.) to anhydrous methanol as the solvent.

-

Addition: Cool the methoxide solution to 0 °C and add the (S)-2-chloropropionic acid (1.0 mol equiv.) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C) for 4-6 hours, monitoring the reaction progress by TLC or GC.

-

Workup: Cool the mixture and carefully neutralize with aqueous HCl until the pH is ~2. Remove the methanol under reduced pressure.

-

Extraction: Add water to the residue and extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the final product.

Data and Considerations

| Parameter | Value / Observation | Reference |

| Starting Material | L-Alanine | [3] |

| Key Transformations | Diazotization, Sₙ2 Etherification | [4] |

| Stereochemical Control | Retention followed by Inversion | [4] |

| Typical Overall Yield | 60-75% | [4] |